Myricadiol
Overview
Description
Myricadiol is a pentacyclic triterpenoid compound that has garnered attention for its potential as a lead compound in the development of anticancer agents. This compound is part of the taraxerene type of triterpenoids and has shown promising biological activities .
Mechanism of Action
Target of Action
Myricadiol is a pentacyclic triterpenoid compound . It is a potential lead compound for anticancer agents . .
Mode of Action
It is known to have potential anticancer properties
Biochemical Pathways
Given its potential anticancer properties , it can be inferred that it may interfere with pathways involved in cell proliferation and apoptosis. More research is needed to confirm this and identify the exact pathways affected.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Given its potential anticancer properties , it can be inferred that it may induce apoptosis or inhibit proliferation in cancer cells
Action Environment
Factors such as pH, temperature, and presence of other compounds can potentially affect the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Myricadiol can be isolated from the methanol Soxhlet extract of Scaevola spinescens. The isolation process involves partitioning the diethyl ether-soluble fraction between hexane and aqueous methanol, followed by base extraction of minor components from the methanol isolate. The final purification is achieved through recrystallization or column chromatography .
Industrial Production Methods: While there is limited information on large-scale industrial production, the isolation method described above can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Myricadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Myricadiol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Myricadiol is unique among pentacyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:
Taraxerol: Another pentacyclic triterpenoid with similar anticancer properties.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities.
Oleanolic Acid: Exhibits a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.
Compared to these compounds, this compound stands out due to its unique source (Scaevola spinescens) and specific biological activities .
Properties
IUPAC Name |
8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKLUPHSBOQNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myricadiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17884-88-7 | |
Record name | Myricadiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 - 273 °C | |
Record name | Myricadiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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